Lipophilicity Gain from Trimethoxyphenyl Substitution
The target compound exhibits a chromatographically measured LogP of 3.69 (SIELC HPLC method) and a calculated XlogP of 4.5 (BaseChem), representing a substantial increase in lipophilicity compared to the unsubstituted benzo[f]quinoline-1-carboxylic acid scaffold (CAS 6707-19-3), which has a calculated LogP of 3.09 [1][2][3]. The parent benzo[f]quinoline (CAS 85-02-9) has an XlogP of only 3.50 [4]. The ΔLogP of +0.6 to +1.4 units corresponds to a predicted 4- to 25-fold increase in n-octanol/water partition coefficient, which is critical for membrane permeability and has implications for cell-based assay performance and formulation development [5].
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | LogP (HPLC): 3.69; XlogP (calculated): 4.50 |
| Comparator Or Baseline | Benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3): LogP 3.09; Benzo[f]quinoline (CAS 85-02-9): XlogP 3.50 |
| Quantified Difference | ΔLogP = +0.60 to +1.41 (4- to 25-fold increase in partition coefficient) |
| Conditions | Target compound LogP measured by reverse-phase HPLC (Newcrom R1 column, MeCN/water/phosphoric acid mobile phase); comparator LogP values from computational prediction (yybyy.com) and XlogP calculation |
Why This Matters
This lipophilicity differential directly governs passive membrane permeability, impacting intracellular target engagement in cell-based assays and dictating solvent selection for in vitro and in vivo dosing formulations.
- [1] SIELC Technologies. Separation of 2-(2,4,6-Trimethoxyphenyl)benzo(f)quinoline-1-carboxylic acid on Newcrom R1 HPLC column. Published May 16, 2018. LogP: 3.69. View Source
- [2] BaseChem. CAS 71989-98-5: Calculated XlogP: 4.5. View Source
- [3] YYBYY Chemical Platform. Benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3): LogP 3.0862. View Source
- [4] Plantaedb. Benzo[f]quinoline (CAS 85-02-9): XlogP 3.50. View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. General principle: ΔLogP of 1 unit ≈ 10-fold change in partition coefficient. View Source
